![molecular formula C10H15N5 B14161284 N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine CAS No. 38407-85-1](/img/structure/B14161284.png)
N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a hydrazinecarboximidamide group attached to a dimethylamino-substituted phenyl ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] typically involves the reaction of hydrazinecarboximidamide with a suitable aldehyde or ketone. One common method is the condensation reaction between hydrazinecarboximidamide and 4-(dimethylamino)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents. The reactions are usually conducted in the presence of catalysts or under specific pH conditions to enhance selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of substituted compounds with varying functional groups.
Aplicaciones Científicas De Investigación
Hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticonvulsant agent, with studies showing significant protection against tonic-clonic seizures.
Biological Research: It is used in studies involving neurotransmitter modulation and synaptic transmission, particularly in relation to GABAergic mechanisms.
Industrial Applications: The compound is utilized in the synthesis of various organic intermediates and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound is believed to modulate GABAergic neurotransmission by inhibiting the enzyme GABA transaminase (GABA-T), leading to increased levels of gamma-aminobutyric acid (GABA) in the brain . This action helps in controlling seizures and other neurological conditions.
Comparación Con Compuestos Similares
Hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] can be compared with other similar compounds, such as:
Hydrazinecarboximidamide derivatives: These compounds share the hydrazinecarboximidamide core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
Dimethylamino-substituted compounds: Compounds with dimethylamino groups exhibit similar electronic and steric effects, influencing their reactivity and interactions with biological targets.
The uniqueness of hydrazinecarboximidamide, 2-[[4-(dimethylamino)phenyl]methylidene] lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
38407-85-1 |
|---|---|
Fórmula molecular |
C10H15N5 |
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]guanidine |
InChI |
InChI=1S/C10H15N5/c1-15(2)9-5-3-8(4-6-9)7-13-14-10(11)12/h3-7H,1-2H3,(H4,11,12,14)/b13-7+ |
Clave InChI |
KGSVTIOPRMVDLA-NTUHNPAUSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/N=C(N)N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


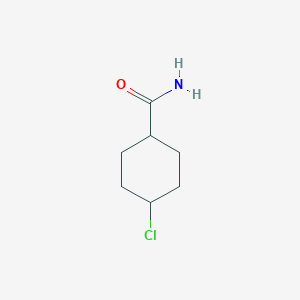
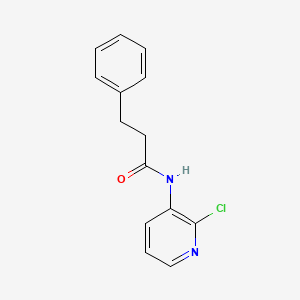

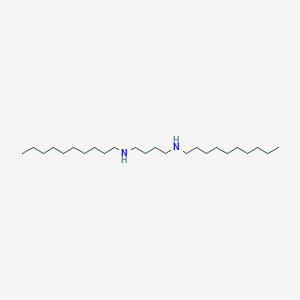

![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
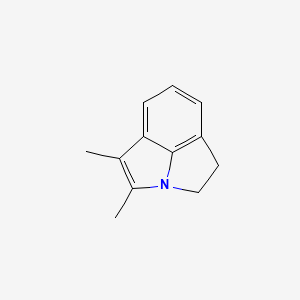
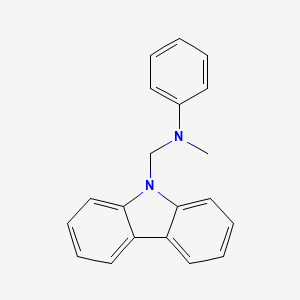
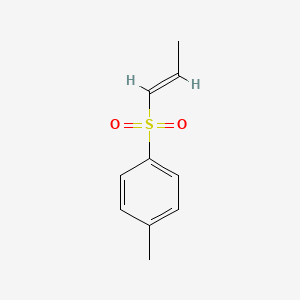
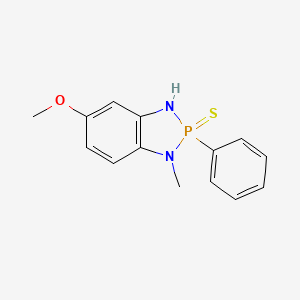
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14161272.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol](/img/structure/B14161281.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)
